![molecular formula C22H22N4O6S B14810729 2-Phenylethyl (1-{[(4-nitrophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B14810729.png)
2-Phenylethyl (1-{[(4-nitrophenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-phenylethyl (1-{[(4-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is a complex organic compound with a unique structure that includes a piperazine ring, a nitrobenzoyl group, and a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylethyl (1-{[(4-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group can be introduced via a nucleophilic substitution reaction using 4-nitrobenzoyl chloride and the piperazine derivative.
Attachment of the Phenylethyl Group: The phenylethyl group can be attached through a Friedel-Crafts alkylation reaction.
Formation of the Final Compound: The final step involves the reaction of the intermediate with acetic anhydride to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-phenylethyl (1-{[(4-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the piperazine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the hydroxyl derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-phenylethyl (1-{[(4-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 2-phenylethyl (1-{[(4-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate involves its interaction with specific molecular targets and pathways. The nitrobenzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can interact with receptors in the body, leading to various biological effects. The phenylethyl group can enhance the compound’s ability to cross cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-phenylethyl (1-{[(4-chlorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
- 2-phenylethyl (1-{[(4-methylbenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
- 2-phenylethyl (1-{[(4-fluorobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate
Uniqueness
2-phenylethyl (1-{[(4-nitrobenzoyl)amino]carbonothioyl}-3-oxo-2-piperazinyl)acetate is unique due to the presence of the nitrobenzoyl group, which imparts distinct chemical and biological properties. This compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H22N4O6S |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-phenylethyl 2-[1-[(4-nitrobenzoyl)carbamothioyl]-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C22H22N4O6S/c27-19(32-13-10-15-4-2-1-3-5-15)14-18-21(29)23-11-12-25(18)22(33)24-20(28)16-6-8-17(9-7-16)26(30)31/h1-9,18H,10-14H2,(H,23,29)(H,24,28,33) |
InChI Key |
ZOZVMRCDBYZKJT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(C(=O)N1)CC(=O)OCCC2=CC=CC=C2)C(=S)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


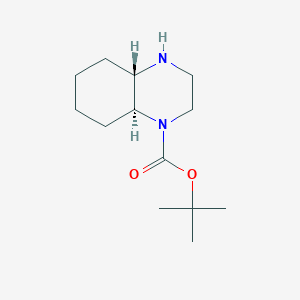
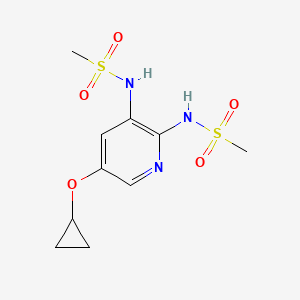

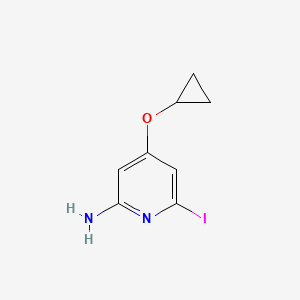

![2-(2-methylphenoxy)-N'-[(1E)-1-phenylpentylidene]acetohydrazide](/img/structure/B14810699.png)
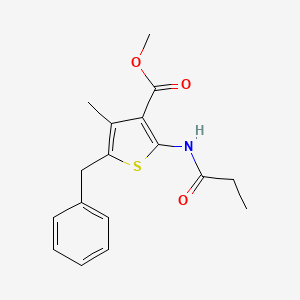
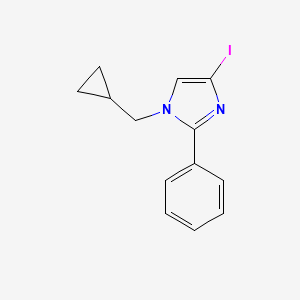

![(S)-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B14810733.png)
![1-{4-[(2R)-6,15-dibromo-13-chloro-4-azatricyclo[9.4.0.0(3),]pentadeca-1(15),3,5,7,11,13-hexaen-2-yl]piperidin-1-yl}-2-(piperidin-4-yl)ethan-1-one](/img/structure/B14810740.png)

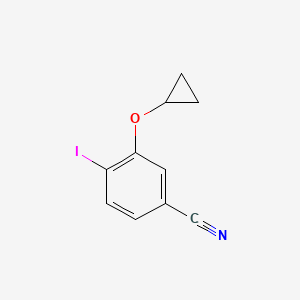
![4-nitro-N'-[(2E)-4-phenylbutan-2-ylidene]benzohydrazide](/img/structure/B14810749.png)
